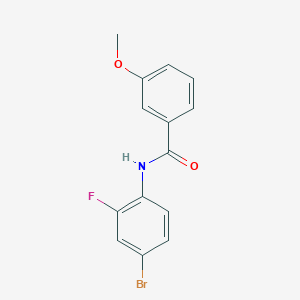
3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods and has shown potential in different research applications.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have different biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of specific enzymes such as topoisomerase and HDAC, which are involved in the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis in different cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages in lab experiments, including its ease of synthesis and purification. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate the compound's potential as an anti-inflammatory agent. The compound has been found to inhibit the activity of specific enzymes that are involved in inflammation, and further research could explore its potential in treating inflammatory diseases.
Another future direction is to investigate the compound's potential as an anti-microbial agent. The compound has been found to have activity against certain bacteria and fungi, and further research could explore its potential in treating infections.
Conclusion:
In conclusion, 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a promising compound that has shown potential in different research applications. Its ease of synthesis and purification make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in different fields of research.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is achieved through the reaction of 4-chlorobenzyl hydrazine and 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dichloromethane at room temperature. The resulting compound is then purified through column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential in different scientific research applications. One of the significant applications is in the field of medicinal chemistry, where the compound has shown potential as an anti-cancer agent. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in different cancer cell lines.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-6-4-10(5-7-12)8-14-17-15(22-18-14)11-2-1-3-13(9-11)19(20)21/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMMWUXYOQLXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)



![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)